molecular formula C6H9BrF2 B2830210 3-(Bromomethyl)-1,1-difluorocyclopentane CAS No. 1695914-13-6

3-(Bromomethyl)-1,1-difluorocyclopentane

Cat. No.: B2830210
CAS No.: 1695914-13-6
M. Wt: 199.039
InChI Key: NFEHQXLBRRUJQB-UHFFFAOYSA-N
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Description

3-(Bromomethyl)-1,1-difluorocyclopentane is an organic compound characterized by a cyclopentane ring substituted with a bromomethyl group and two fluorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Bromomethyl)-1,1-difluorocyclopentane typically involves the bromination of 1,1-difluorocyclopentane. This can be achieved through a free radical bromination reaction using bromine (Br₂) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under controlled conditions. The reaction is usually carried out in an inert solvent like carbon tetrachloride (CCl₄) at elevated temperatures to ensure the formation of the desired bromomethyl derivative.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of advanced purification techniques such as distillation and recrystallization ensures the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(Bromomethyl)-1,1-difluorocyclopentane undergoes various chemical reactions, including:

    Nucleophilic Substitution Reactions: The bromomethyl group can be substituted by nucleophiles such as hydroxide ions (OH⁻), alkoxides (RO⁻), or amines (RNH₂) to form corresponding alcohols, ethers, or amines.

    Elimination Reactions: Under basic conditions, the compound can undergo elimination reactions to form alkenes.

    Oxidation Reactions: The bromomethyl group can be oxidized to form aldehydes or carboxylic acids using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).

    Elimination: Strong bases such as sodium ethoxide (NaOEt) in ethanol.

    Oxidation: Potassium permanganate (KMnO₄) in aqueous solution or chromium trioxide (CrO₃) in acetic acid.

Major Products

    Nucleophilic Substitution: Formation of alcohols, ethers, or amines.

    Elimination: Formation of alkenes.

    Oxidation: Formation of aldehydes or carboxylic acids.

Scientific Research Applications

3-(Bromomethyl)-1,1-difluorocyclopentane has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules. It serves as an intermediate in the preparation of fluorinated compounds.

    Biology: Investigated for its potential use in the development of bioactive molecules and pharmaceuticals.

    Medicine: Explored for its role in the synthesis of drug candidates with improved pharmacokinetic properties.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-(Bromomethyl)-1,1-difluorocyclopentane involves its reactivity towards nucleophiles and electrophiles. The bromomethyl group acts as a leaving group in substitution reactions, facilitating the formation of new carbon-nucleophile bonds. The presence of fluorine atoms influences the compound’s electronic properties, enhancing its reactivity and stability in various chemical environments.

Comparison with Similar Compounds

Similar Compounds

    3-(Chloromethyl)-1,1-difluorocyclopentane: Similar structure but with a chloromethyl group instead of a bromomethyl group.

    3-(Bromomethyl)-1,1-dichlorocyclopentane: Contains two chlorine atoms instead of fluorine atoms.

    3-(Bromomethyl)-1,1-difluorocyclohexane: Similar structure but with a cyclohexane ring instead of a cyclopentane ring.

Uniqueness

3-(Bromomethyl)-1,1-difluorocyclopentane is unique due to the presence of both bromine and fluorine atoms, which impart distinct chemical properties

Properties

IUPAC Name

3-(bromomethyl)-1,1-difluorocyclopentane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9BrF2/c7-4-5-1-2-6(8,9)3-5/h5H,1-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFEHQXLBRRUJQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC1CBr)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9BrF2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1695914-13-6
Record name 3-(bromomethyl)-1,1-difluorocyclopentane
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